molecular formula C23H25F2N3O2 B11170444 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11170444
M. Wt: 413.5 g/mol
InChI Key: SAKDCIFWXBKUNR-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-2-one core, substituted with fluorophenyl and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25F2N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H25F2N3O2/c24-19-3-1-17(2-4-19)9-10-28-16-18(15-22(28)29)23(30)27-13-11-26(12-14-27)21-7-5-20(25)6-8-21/h1-8,18H,9-16H2

InChI Key

SAKDCIFWXBKUNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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